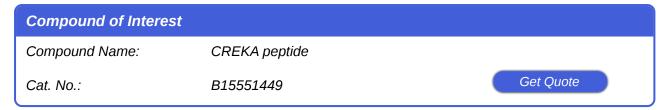


Application Notes and Protocols for CREKA-Mediated Drug Delivery Systems

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For Researchers, Scientists, and Drug Development Professionals

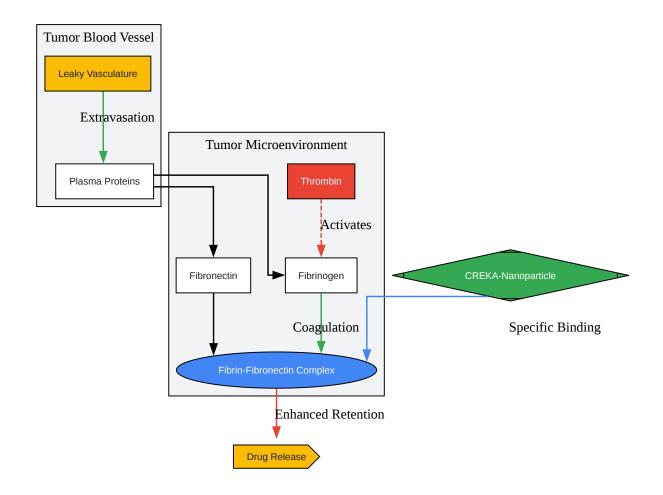
Introduction

The **CREKA peptide** (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature. [1][2] This unique targeting ability makes CREKA a promising ligand for the development of targeted drug delivery systems, enhancing the accumulation and retention of therapeutic agents at the tumor site while minimizing systemic toxicity.[1][3] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of CREKA-mediated drug delivery systems.

Mechanism of Action

The **CREKA peptide** was identified through in vivo phage display screening and has been shown to bind to clotted plasma proteins.[1] In the tumor microenvironment, leaky vasculature and subsequent coagulation lead to the formation of fibrin-fibronectin complexes, which are not prevalent in healthy tissues.[2][4] CREKA-functionalized nanoparticles exploit this pathological feature to achieve targeted delivery. The cysteine residue in the CREKA sequence provides a convenient handle for conjugation to various nanoparticle platforms via its sulfhydryl group, often through a Michael addition reaction.[1][5]





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Caption: CREKA-mediated targeting of the tumor microenvironment.

Data Presentation

Table 1: In Vitro Fibrin Binding Affinity



Nanoparticle Formulation	Fibrin Binding (%)	Fold Increase vs. Control	Reference
CREKA-PEG Nanoparticles	~94%	-	[6]
CREKA-conjugated Iron Oxide Nanoparticles	Significantly higher than control	-	[5]
CREKA-MSCs	2.6-fold (static), 2.3-fold (flow)	vs. non-targeted MSCs	[1]
CREKA-functionalized Polymeric Nanoparticles	> 5-fold	vs. non-targeted	[7]

Table 2: Cellular Uptake and In Vivo Tumor Accumulation



Nanoparticle System	Cell Line / Animal Model	Key Finding	Reference
CREKA-PEG-DOX Nanoparticles	HeLa Cells	Significantly higher cellular uptake than non-targeted nanoparticles.	[6]
CREKA-PAMAM Dendrimers	GBM bearing nude mice	Higher accumulation and deeper penetration in GBM tissue.	[3]
CREKA-Tris(Gd- DOTA)3	Metastatic breast cancer mouse model	Enhanced MRI signal in metastatic tumors.	[1]
CREKA-conjugated UMFNPs	Breast cancer metastasis model	2.8-fold higher contrast-to-noise ratio in tumor rim.	[1]
CREKA-MWNTs-PEG	Tumor-bearing mice	6.4-fold higher accumulation in tumor tissues with NIR illumination.	[8]

Experimental Protocols

Protocol 1: Conjugation of CREKA Peptide to Nanoparticles via Michael Addition

This protocol describes the conjugation of the cysteine-containing **CREKA peptide** to maleimide-functionalized nanoparticles.

Materials:

- Maleimide-functionalized nanoparticles (e.g., PEG-maleimide)
- CREKA peptide (Cys-Arg-Glu-Lys-Ala)

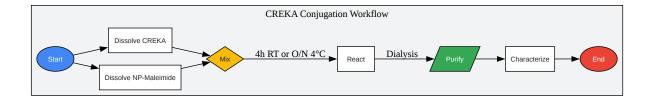


- Phosphate Buffered Saline (PBS), pH 7.4
- Reaction buffer: PBS with 10 mM EDTA, pH 6.8-7.0
- Dialysis membrane (MWCO appropriate for the nanoparticle size)
- Ellman's Reagent (DTNB) for quantifying free thiols (optional)

Procedure:

- Dissolve the maleimide-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
- Dissolve the **CREKA peptide** in the reaction buffer to a final concentration of 2 mg/mL.
- Add the CREKA peptide solution to the nanoparticle solution at a molar ratio of 10:1 (peptide:nanoparticle). The optimal ratio may need to be determined empirically.
- React for 4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- (Optional) To determine conjugation efficiency, quantify the amount of unreacted peptide by measuring the free thiol groups using Ellman's Reagent according to the manufacturer's protocol. The binding efficiency of CREKA has been reported to be above 90%.[1]
- To remove unconjugated peptide, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.
- Store the CREKA-conjugated nanoparticles at 4°C.





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Caption: Workflow for CREKA conjugation to nanoparticles.

Protocol 2: In Vitro Fibrin Binding Assay

This assay quantifies the ability of CREKA-conjugated nanoparticles to bind to fibrin clots.

Materials:

- CREKA-conjugated nanoparticles
- Non-conjugated nanoparticles (control)
- Human fibrinogen
- Thrombin
- Bovine Serum Albumin (BSA)
- Tris-Buffered Saline (TBS), pH 7.4
- Fluorescently labeled nanoparticles are recommended for ease of quantification.

Procedure:

• Prepare fibrin clots in a 96-well plate by adding 100 μ L of fibrinogen solution (2 mg/mL in TBS) to each well.



- Add 10 μ L of thrombin solution (10 U/mL in TBS) to each well to initiate clotting. Incubate at 37°C for 1 hour.
- Wash the clots gently with TBS to remove any unbound fibrinogen.
- Block non-specific binding by adding 200 μ L of 1% BSA in TBS to each well and incubating for 1 hour at room temperature.
- Wash the clots three times with TBS.
- Add 100 μL of fluorescently labeled CREKA-conjugated nanoparticles or control nanoparticles (at a concentration of 0.1 mg/mL in TBS with 1% BSA) to the wells.
- Incubate for 2 hours at 37°C with gentle agitation.
- Remove the nanoparticle solution and wash the clots three times with TBS to remove unbound nanoparticles.
- Quantify the amount of bound nanoparticles by measuring the fluorescence intensity in each well using a plate reader.
- The percentage of fibrin binding can be calculated by comparing the fluorescence of the bound nanoparticles to the fluorescence of the initial nanoparticle solution.

Protocol 3: Cellular Uptake Study using Confocal Microscopy

This protocol visualizes the internalization of CREKA-conjugated nanoparticles into cancer cells.

Materials:

- Cancer cell line (e.g., HeLa)
- Fluorescently labeled CREKA-conjugated nanoparticles
- Fluorescently labeled non-conjugated nanoparticles (control)

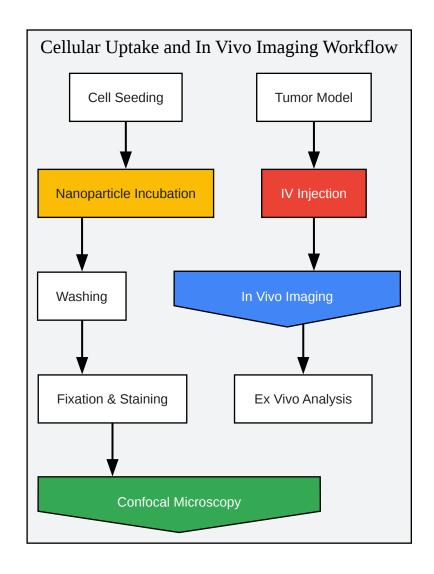


- · Complete cell culture medium
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Paraformaldehyde (PFA) for cell fixation
- Glass-bottom dishes or coverslips

Procedure:

- Seed the cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
- Treat the cells with fluorescently labeled CREKA-conjugated nanoparticles or control nanoparticles at a final concentration of 50 μg/mL in complete cell culture medium.
- Incubate for 4 hours at 37°C in a CO2 incubator.
- Wash the cells three times with PBS to remove unbound nanoparticles.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- · Wash the cells three times with PBS.
- Stain the cell nuclei with DAPI (300 nM in PBS) for 5 minutes.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides with an anti-fade mounting medium.
- Visualize the cellular uptake of nanoparticles using a confocal laser scanning microscope.
 The fluorescence intensity can be quantified using image analysis software.





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Caption: General workflow for cellular and in vivo evaluation.

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